molecular formula C10H14ClN5O2 B14658512 Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine CAS No. 41610-49-5

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine

Katalognummer: B14658512
CAS-Nummer: 41610-49-5
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: RXBLZRXDBWHMHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine is a compound that combines the properties of acetic acid and a guanidine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine typically involves the reaction of 4-chlorophenylacetic acid with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorophenylacetic acid: A related compound with similar structural features but different functional groups.

    (4-Chlorophenylthio)acetic acid: Another similar compound with a thio group instead of a guanidine derivative.

Uniqueness

Acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine is unique due to its combination of acetic acid and guanidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

41610-49-5

Molekularformel

C10H14ClN5O2

Molekulargewicht

271.70 g/mol

IUPAC-Name

acetic acid;2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C8H10ClN5.C2H4O2/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;1-2(3)4/h1-4H,(H6,10,11,12,13,14);1H3,(H,3,4)

InChI-Schlüssel

RXBLZRXDBWHMHX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC(=CC=C1N=C(N)N=C(N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.